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Compound of Interest

Compound Name: Cycloocta-1,3-diene

Cat. No.: B7949762

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data available
for (Z,2)-1,3-cyclooctadiene, also known as cis,cis-1,3-cyclooctadiene. The information is
compiled from experimental measurements and computational studies, offering a valuable
resource for researchers in various fields, including reaction kinetics, molecular modeling, and
drug design.

Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for (Z,2)-1,3-
cyclooctadiene. These values are essential for understanding the molecule's stability, reactivity,
and potential energy surface.

Enthalpy Data
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Parameter Value Units Method Reference
Enthalpy of
. ] Turner, R.B.; et
Hydrogenation -204.8+0.3 kJ/mol Calorimetry
o al. (1973)[1]
(Liquid Phase)
Enthalpy of
) ) Roth, W.R.; et al.
Hydrogenation -208 kJ/mol Calorimetry
o (1991)[1]
(Liquid Phase)
Standard
Enthalpy of From Roth, W.R.; et al.
) 84.1 kJ/mol ]
Formation (Gas Hydrogenation (1991)[2]
Phase)
Ideal Gas Heat Capacity
Temperature (K) Cp,gas (J/mol-K) Reference

298.15 138.8+6.0 Dorofeeva O.V. (1986)[3]
300 139.70 Dorofeeva O.V. (1986)[3]
400 186.56 Dorofeeva O.V. (1986)[3]
500 227.96 Dorofeeva O.V. (1986)[3]
600 262.46 Dorofeeva O.V. (1986)[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the critical evaluation and application of

thermochemical data. The following sections describe the protocols used in the key studies

cited.

Heat of Hydrogenation via Calorimetry (Turner et al.,

1973)

The enthalpy of hydrogenation of (Z,Z)-1,3-cyclooctadiene was determined by Turner and

coworkers using a custom-built calorimeter. The experimental workflow is outlined below.
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Figure 1: Experimental workflow for determining the heat of hydrogenation.[1]

Methodology:

o Sample Preparation: A precise amount of (Z,Z)-1,3-cyclooctadiene was dissolved in glacial
acetic acid. Adams' catalyst (platinum dioxide) was used to facilitate the hydrogenation.

o Calorimetry: The reaction was carried out in a custom-designed isothermal calorimeter. The
introduction of hydrogen gas initiated the exothermic hydrogenation reaction, leading to the
formation of cyclooctane.

» Data Acquisition: The temperature change within the calorimeter was meticulously recorded
throughout the reaction.

e Calculation: The heat evolved during the reaction was calculated from the temperature
change and the heat capacity of the calorimeter system. This value, corrected to standard
conditions, yielded the enthalpy of hydrogenation.[1]

Enthalpy of Formation Determination (Roth et al., 1991)
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Roth and colleagues determined the gas-phase standard enthalpy of formation of (Z,2)-1,3-
cyclooctadiene based on their measured enthalpy of hydrogenation. The logical relationship for

this derivation is depicted below.

AH°hyd(] ) - -
2,2)-1 g-é)oo AH*vap AH°vap AHCF()

Hess's Law Application

AH°f(g)
(Z,2)-1,3-COD

Click to download full resolution via product page

Figure 2: Derivation of the gas-phase enthalpy of formation.[1][2]

Methodology: The determination of the gas-phase enthalpy of formation (AH°f(g)) for (Z,2)-1,3-
cyclooctadiene by Roth et al. involved a thermochemical cycle based on their experimentally
measured liquid-phase enthalpy of hydrogenation (AH°hyd(l)). This cycle also required the
standard enthalpies of formation of liquid cyclooctane (the hydrogenation product) and the
enthalpies of vaporization for both (Z,2)-1,3-cyclooctadiene and cyclooctane. By applying
Hess's Law, these values were combined to calculate the desired gas-phase enthalpy of
formation.[1][2]

Computational Thermochemistry

While extensive high-level computational studies specifically detailing the thermochemistry of
(Z,2)-1,3-cyclooctadiene are not readily available in the public domain, modern computational
chemistry offers powerful tools for such investigations. Methods like Gaussian-3 (G3) and
Complete Basis Set (CBS) models are capable of providing highly accurate thermochemical

data.

A typical computational workflow for determining the enthalpy of formation is illustrated below.
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Figure 3: A generalized workflow for computational thermochemistry.

Computational Protocol (Exemplary):

e Geometry Optimization: The molecular geometry of (Z,Z2)-1,3-cyclooctadiene is first
optimized using a computationally efficient method, such as Density Functional Theory (DFT)
with a moderate basis set (e.g., B3LYP/6-31G(d)).

» Vibrational Frequencies: The vibrational frequencies are calculated at the same level of
theory to confirm the optimized structure as a true minimum on the potential energy surface
and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.

» Single-Point Energy Calculations: A series of higher-level single-point energy calculations
are performed on the optimized geometry using more accurate theories (e.g., MP2, MP4,
QCISD(T)) and larger basis sets.

o Extrapolation and Corrections: The results from the single-point calculations are often
extrapolated to the complete basis set limit. Empirical corrections may also be applied to
account for remaining inaccuracies.

o Enthalpy of Formation Calculation: The final, high-accuracy electronic energy is combined
with the thermal corrections and the known experimental enthalpies of formation of the
constituent atoms to calculate the atomization energy, from which the standard enthalpy of
formation of the molecule is derived.
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This guide provides a solid foundation for understanding the thermochemical properties of
(Z,2)-1,3-cyclooctadiene. For further in-depth analysis, consulting the original research papers
is highly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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